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molecular formula C8H17NO2 B1627360 Methyl 3-(butylamino)propanoate CAS No. 4640-77-1

Methyl 3-(butylamino)propanoate

Cat. No. B1627360
M. Wt: 159.23 g/mol
InChI Key: JUXSDNMTSOPPRW-UHFFFAOYSA-N
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Patent
US05587515

Procedure details

Methyl acrylate (344 g; 4 moles) was placed in a flask and 642.4 g (8.8 moles) of n-butylamine were added thereto while stirring by cooling with water to keep it at not higher than 50° C. After two hours, the addition reaction was complete but an impurity, namely butoxyamine-N,N-bis-3-propionic acid methyl ester, was produced in an amount of about 12% in terms of the ratio of the area of its peak that of to methyl beta-butylaminopropionate on a gas chromatogram.
Quantity
344 g
Type
reactant
Reaction Step One
Quantity
642.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[CH2:7]([NH2:11])[CH2:8][CH2:9][CH3:10]>O>[CH2:7]([NH:11][CH2:3][CH2:2][C:1]([O:5][CH3:6])=[O:4])[CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
344 g
Type
reactant
Smiles
C(C=C)(=O)OC
Step Two
Name
Quantity
642.4 g
Type
reactant
Smiles
C(CCC)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
higher than 50° C
ADDITION
Type
ADDITION
Details
the addition reaction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)NCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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